4-Bromo-2-(2,2-difluoroethyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2,2-difluoroethyl)isoindoline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of bromine and difluoroethyl groups in this compound makes it a subject of interest in various fields of research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2-difluoroethyl)isoindoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 2,2-difluoroethyl bromide.
Formation of Isoindoline Ring: The initial step involves the formation of the isoindoline ring through a cyclization reaction. This can be achieved by reacting 2-bromoaniline with a suitable reagent, such as phthalic anhydride, under acidic conditions.
Introduction of Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate isoindoline compound with 2,2-difluoroethyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to maximize the yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2-difluoroethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoindoline derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as isoindoline oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
4-Bromo-2-(2,2-difluoroethyl)isoindoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2-difluoroethyl)isoindoline involves its interaction with specific molecular targets. The presence of bromine and difluoroethyl groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromoisoindoline: Lacks the difluoroethyl group, making it less versatile in certain reactions.
4-Chloro-2-(2,2-difluoroethyl)isoindoline: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
2-(2,2-Difluoroethyl)isoindoline: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness
4-Bromo-2-(2,2-difluoroethyl)isoindoline is unique due to the presence of both bromine and difluoroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-2-(2,2-difluoroethyl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-9-3-1-2-7-4-14(5-8(7)9)6-10(12)13/h1-3,10H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDIUZXGMSWJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC(F)F)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.